molecular formula C9H13BrSSn B14618155 (Benzylsulfanyl)(bromo)dimethylstannane CAS No. 57813-65-7

(Benzylsulfanyl)(bromo)dimethylstannane

Cat. No.: B14618155
CAS No.: 57813-65-7
M. Wt: 351.88 g/mol
InChI Key: TWISXZPKNOOSMT-UHFFFAOYSA-L
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Description

(Benzylsulfanyl)(bromo)dimethylstannane is an organotin compound with the formula Sn(CH₃)₂Br(SCH₂C₆H₅). It features a central tin atom bonded to two methyl groups, one bromine atom, and a benzylsulfanyl group (C₆H₅CH₂S–). Organotin compounds like this are of interest in organic synthesis, catalysis, and materials science due to their unique reactivity and stability profiles.

Properties

CAS No.

57813-65-7

Molecular Formula

C9H13BrSSn

Molecular Weight

351.88 g/mol

IUPAC Name

benzylsulfanyl-bromo-dimethylstannane

InChI

InChI=1S/C7H8S.2CH3.BrH.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5,8H,6H2;2*1H3;1H;/q;;;;+2/p-2

InChI Key

TWISXZPKNOOSMT-UHFFFAOYSA-L

Canonical SMILES

C[Sn](C)(SCC1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (benzylsulfanyl)(bromo)dimethylstannane typically involves the reaction of dimethyltin dichloride with benzyl mercaptan in the presence of a base, followed by bromination. The reaction conditions often include:

    Solvent: Anhydrous solvents such as toluene or dichloromethane.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Base: Common bases include sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for organotin compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Benzylsulfanyl)(bromo)dimethylstannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfur and tin atoms can undergo oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield organotin amides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(Benzylsulfanyl)(bromo)dimethylstannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur and carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive organotin compounds.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (benzylsulfanyl)(bromo)dimethylstannane involves its interaction with nucleophiles and electrophiles through the tin and sulfur atoms. The molecular targets and pathways include:

    Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new organotin compounds.

    Oxidation-Reduction: The sulfur and tin atoms undergo redox reactions, affecting the compound’s reactivity and stability.

    Coupling Reactions: The compound participates in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison :

Benzyl(1-(2-methoxyphenyl)vinyl)sulfane (C₁₆H₁₆OS): Contains a benzylsulfanyl group but lacks tin or bromine. Its NMR and IR data suggest aromatic and alkene interactions, differing from the tin-centered reactivity of the target compound .

Benzene, 1-bromo-4-[2-(methylsulfonyl)ethenyl] (C₉H₉BrO₂S): Features a bromo group on an aromatic ring and a methylsulfonyl substituent. Unlike the target compound, its bromine is aryl-bound, which alters electronic and steric properties .

Trimethyltin Bromide (Sn(CH₃)₃Br): A simpler organotin bromide. The absence of a benzylsulfanyl group reduces steric hindrance, enhancing its volatility and reactivity in cross-coupling reactions .

Functional Group Analysis :
  • Bromine Position : In (benzylsulfanyl)(bromo)dimethylstannane, bromine is directly bonded to tin, whereas in 1-bromo-4-[2-(methylsulfonyl)ethenyl]benzene, bromine is on the aromatic ring. This difference significantly impacts reactivity (e.g., nucleophilic substitution vs. electrophilic aromatic substitution) .

Data Table: Comparative Properties

Compound Formula Key Functional Groups Reactivity Highlights Reference
This compound Sn(CH₃)₂Br(SCH₂C₆H₅) Sn–Br, Sn–CH₃, C₆H₅CH₂S– Potential for selective tin-mediated reactions Inferred
Benzyl(1-(2-methoxyphenyl)vinyl)sulfane C₁₆H₁₆OS Aryl, vinyl, sulfanyl Aromatic conjugation-dominated reactivity
1-Bromo-4-[2-(methylsulfonyl)ethenyl]benzene C₉H₉BrO₂S Aryl–Br, sulfonyl, ethenyl Electrophilic substitution at bromine site
Trimethyltin Bromide Sn(CH₃)₃Br Sn–Br, Sn–CH₃ High reactivity in Stille couplings

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